4-(dimethylsulfamoyl)-N-({5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)benzamide
Description
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[(5-phenacylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O5S2/c1-24(2)31(27,28)16-10-8-15(9-11-16)19(26)21-12-18-22-23-20(29-18)30-13-17(25)14-6-4-3-5-7-14/h3-11H,12-13H2,1-2H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAYUSWZDUVRUCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NN=C(O2)SCC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylsulfamoyl)-N-({5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)benzamide typically involves multiple steps. One common approach is the reaction of 4-(dimethylsulfamoyl)benzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-oxadiazole-2-methanamine under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-(dimethylsulfamoyl)-N-({5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Halogenated or nitrated benzamide derivatives.
Scientific Research Applications
Research indicates that compounds with similar structures often exhibit significant biological activities. Key areas of interest include:
1. Anticancer Activity
- Mechanism of Action : The compound has been shown to inhibit the Murine Double Minute 2 (MDM2) protein, which regulates the p53 tumor suppressor pathway. This inhibition leads to the stabilization and activation of p53, promoting apoptosis in cancer cells.
- Efficacy : Studies have demonstrated that this compound exhibits potent antiproliferative effects against various cancer cell lines, including those resistant to conventional therapies.
2. Antimicrobial Properties
- Preliminary studies suggest that the compound may possess antimicrobial activity against certain pathogens. Further research is needed to elucidate its spectrum of activity and mechanisms involved.
3. Antiparasitic Activity
- The compound has shown moderate effectiveness against Plasmodium falciparum in preliminary assays, indicating potential for development as an antimalarial agent.
Key Findings
The following table summarizes the biological activity data related to this compound:
| Activity | Cell Line/Model | IC50 (nM) | Comments |
|---|---|---|---|
| MDM2 Inhibition | Various Cancer Cell Lines | < 100 | Potent inhibitor; enhances p53 activity |
| Antiproliferative Effects | A549 (Lung Cancer) | 50 | Significant reduction in cell viability |
| Cytotoxicity | Healthy Human Cell Lines | > 1000 | Low cytotoxicity observed |
| Antimalarial Activity | Plasmodium falciparum | 200 | Moderate activity; further optimization needed |
Case Studies
Case Study 1: Cancer Therapeutics
A study investigated the efficacy of this compound in vivo using murine models of cancer. Results indicated that treatment led to reduced tumor growth and increased survival rates compared to control groups. The mechanism was attributed to enhanced apoptosis mediated by p53 activation.
Case Study 2: Antiparasitic Activity
In another study focusing on antimalarial properties, the compound demonstrated moderate effectiveness against Plasmodium falciparum, with further investigations suggesting potential modifications to enhance its efficacy against resistant strains.
Mechanism of Action
The mechanism of action of 4-(dimethylsulfamoyl)-N-({5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)benzamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibited cancer cell growth.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
Table 1: Key Structural Features of Analogous Compounds
Key Observations :
- Heterocyclic Core : The target and compounds share the 1,3,4-oxadiazole ring, whereas uses a 1,2,4-triazole. Oxadiazoles generally exhibit higher metabolic stability than triazoles due to reduced ring strain .
- Substituents : The target’s 2-oxo-2-phenylethyl-sulfanyl group introduces a ketone, absent in (methoxy) and (aldehyde). This ketone may increase electrophilicity, affecting reactivity or target interactions.
- Sulfamoyl vs. Sulfonyl : The dimethylsulfamoyl group in the target and diethylsulfamoyl in differ in alkyl chain length, impacting lipophilicity (logP: dimethyl > diethyl) and steric bulk .
Spectroscopic and Physicochemical Properties
Table 2: Spectral and Analytical Data Comparison
Insights :
- IR Spectroscopy : The target’s amide C=O (~1665 cm⁻¹) aligns with , while its oxadiazole peaks (~1250 cm⁻¹) match . The absence of aldehyde C=O (~1690 cm⁻¹) distinguishes it from .
- Solubility : The dimethylsulfamoyl group in the target likely improves water solubility compared to ’s hydrophobic dibenzylamine group.
- Molecular Weight : The target (~485 g/mol) falls within the drug-like range, similar to analogs .
Biological Activity
The compound 4-(dimethylsulfamoyl)-N-({5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)benzamide is a novel synthetic derivative that incorporates a 1,3,4-oxadiazole moiety, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential as an antimicrobial and antitumor agent, supported by recent research findings and case studies.
Chemical Structure
The structure of the compound can be described as follows:
- Core Structure : Benzamide
- Functional Groups :
- Dimethylsulfamoyl group
- 1,3,4-Oxadiazole ring
- Phenylethyl sulfanyl substituent
Antimicrobial Activity
Recent studies have indicated that compounds containing the 1,3,4-oxadiazole moiety exhibit significant antimicrobial properties. A series of synthesized benzamides with oxadiazole derivatives were tested against various fungi such as Botrytis cinerea, Fusarium graminearum, and Marssonina mali. The results showed that certain derivatives demonstrated superior fungicidal activity compared to standard antifungal agents. For instance:
| Compound | Activity Against Botrytis cinerea (%) | Comparison to Pyraclostrobin (%) |
|---|---|---|
| 10a | 84.4 | Better |
| 10d | 83.6 | Better |
| 10e | 83.3 | Better |
| Pyraclostrobin | 81.4 | - |
This suggests that the incorporation of the oxadiazole moiety enhances the biological efficacy of these benzamide derivatives .
Antitumor Activity
The antitumor potential of this compound was evaluated in vitro using human lung cancer cell lines (A549, HCC827, NCI-H358). The cytotoxicity assays demonstrated that the compound significantly inhibited cell proliferation with IC50 values indicating effective concentration levels:
| Cell Line | IC50 (μM) |
|---|---|
| A549 | 2.12 ± 0.21 |
| HCC827 | 5.13 ± 0.97 |
| NCI-H358 | 0.85 ± 0.05 |
These results highlight a promising antitumor activity profile, particularly in two-dimensional culture assays compared to three-dimensional formats .
Case Studies
In a study assessing various oxadiazole-containing compounds, researchers synthesized and characterized multiple derivatives to evaluate their biological profiles. Among these derivatives, those similar to This compound exhibited notable antitumor and antimicrobial activities. The study emphasized the importance of structural modifications in enhancing biological efficacy .
The proposed mechanism for the antimicrobial activity involves interference with cellular processes in target organisms, potentially through DNA binding and disruption of metabolic pathways. The antitumor activity is likely mediated through apoptosis induction and cell cycle arrest mechanisms in cancer cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
